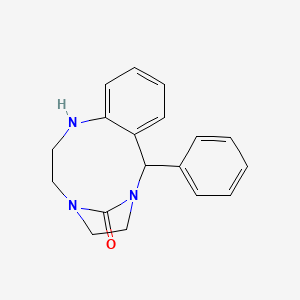
8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one is a complex organic compound with a unique structure that includes a benzotriazecin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include amines, aldehydes, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one: This compound has a similar hexahydro structure but differs in its functional groups and overall reactivity.
(1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene: Another compound with a hexahydro structure, but with different substituents and chemical properties.
Uniqueness
8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one is unique due to its benzotriazecin ring system and the presence of a phenyl group
Eigenschaften
CAS-Nummer |
76896-26-9 |
|---|---|
Molekularformel |
C18H19N3O |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-phenyl-1,9,12-triazatricyclo[10.2.1.03,8]pentadeca-3,5,7-trien-15-one |
InChI |
InChI=1S/C18H19N3O/c22-18-20-11-10-19-16-9-5-4-8-15(16)17(21(18)13-12-20)14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 |
InChI-Schlüssel |
RHKPCZPSRMHZPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN(C2=O)C(C3=CC=CC=C3N1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



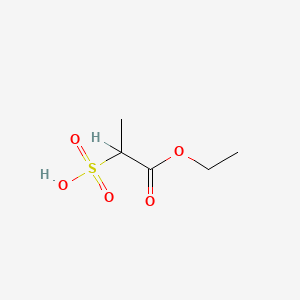
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)

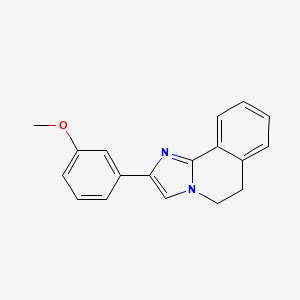
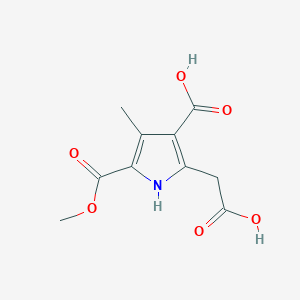
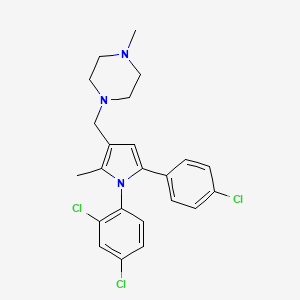
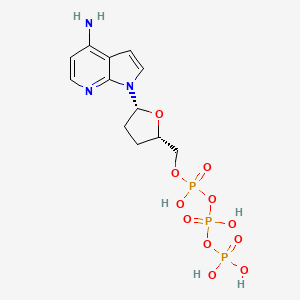
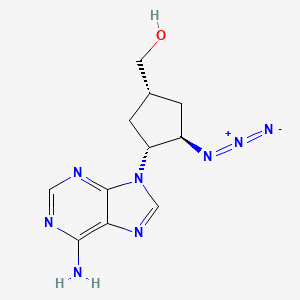
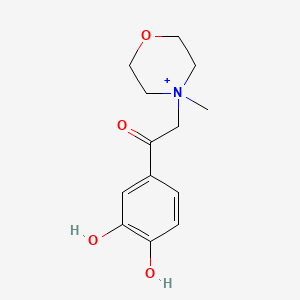
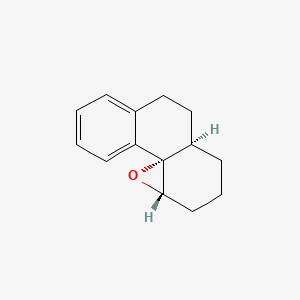
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)


